{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride
Description
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride (CAS: 1909326-60-8) is a benzylamine derivative featuring a phenyl ring substituted with a propoxy chain containing a 2-methoxyethoxy group. It is cataloged under SY251159 by韶远科技 () and is commercially available from three suppliers (). Its molecular formula is C₁₃H₂₂ClNO₄, with a molecular weight of 307.78 g/mol.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[3-(2-methoxyethoxy)propoxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLAOLGAOGAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCOC1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride is C13H22ClNO3, with a molecular weight of approximately 281.78 g/mol. The compound features a phenyl ring substituted with a methanamine group and a propoxy chain that includes a methoxyethoxy component. This unique structure enhances its solubility and reactivity in various chemical environments, making it suitable for pharmaceutical applications.
Pharmacological Applications
1. Cardiovascular Research:
The compound shows promise in the development of formulations targeting cardiovascular diseases. Its structure may allow for modulation of neurotransmitter activity, which is crucial for cardiovascular function. Interaction studies could assess its binding affinity to various receptors relevant to cardiovascular health.
2. Neurotransmitter Modulation:
Due to its amine functional group, this compound can engage in nucleophilic substitution reactions. This property may be exploited in designing drugs that target specific neurotransmitter systems, potentially leading to therapies for conditions like depression or anxiety.
3. Drug Design and Development:
The compound's unique functional groups may enhance solubility and bioavailability compared to other similar compounds. This characteristic is particularly valuable in drug design, where improving therapeutic outcomes while minimizing side effects is essential.
Case Studies and Research Insights
Recent studies have investigated the pharmacokinetics and pharmacodynamics of compounds structurally related to this compound. For instance, research on similar compounds has demonstrated their efficacy in modulating receptor activity related to neurotransmission and cardiovascular health .
In one notable study, compounds derived from similar structural frameworks were assessed for their binding affinities and biological activities. The findings indicated that variations in alkyl side chains significantly influenced pharmacological activity, suggesting that further exploration of such derivatives could lead to novel therapeutic agents .
Mechanism of Action
The mechanism of action of {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, functional, and pharmacological attributes of {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride with analogous benzylamine and phenethylamine derivatives.
Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Differences |
|---|---|---|---|---|
| This compound | 1909326-60-8 | C₁₃H₂₂ClNO₄ | 3-(2-Methoxyethoxy)propoxy at C4 phenyl | Extended ether chain enhances polarity and solubility. |
| 2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYLAMINE HYDROCHLORIDE | 1860-57-7 | C₁₆H₁₈ClNO₂ | Benzyloxy, methoxy at C3/C4 phenyl; ethylamine | Bulkier benzyloxy group may reduce membrane permeability compared to ether chains. |
| 1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride | 1169974-82-6 | C₁₄H₁₆ClNO₂ | 2-Methoxyphenoxy at C4 phenyl | Simpler phenoxy substituent lacks the flexibility of the methoxyethoxy propoxy chain. |
| [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride | Not provided | C₁₁H₁₄ClF₃NO₂ | 2-Methoxyethoxy, trifluoromethyl at C3/C4 phenyl | Trifluoromethyl group increases electronegativity, potentially enhancing binding affinity. |
| (3-Methoxy-2-propoxybenzyl)amine hydrochloride | 89411-11-0 | C₁₁H₁₆ClNO₂ | Methoxy, propoxy at C2/C3 phenyl | Positional isomerism (C2/C3 vs. C4) alters steric and electronic interactions. |
| 4-Methoxy Benzene ethanamine Hydrochloride (p-Methoxyphenethylamine Hydrochloride) | 3410-01-5 | C₉H₁₄ClNO | Methoxy at C4 phenyl; ethylamine | Minimalist structure lacks ether linkages, likely reducing metabolic stability. |
Pharmacological and Physicochemical Insights
Solubility and Polarity: The target compound’s methoxyethoxy propoxy chain increases hydrophilicity compared to simpler phenethylamines (e.g., 4-Methoxy Benzene ethanamine Hydrochloride), which may improve aqueous solubility but reduce blood-brain barrier penetration .
Receptor Binding: Benzylamine derivatives with bulky substituents (e.g., benzyloxy in 1860-57-7) exhibit reduced affinity for amine transporters compared to compounds with flexible ether chains . The propoxy chain in the target compound may mimic endogenous polyamine structures, suggesting utility in targeting polyamine-binding sites in cancer or parasitic diseases .
Research Findings
- Its extended ether chain could modulate serotonin transporter affinity, though this requires validation .
- Antimicrobial Potential: Compounds like 2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYLAMINE HYDROCHLORIDE () have shown activity against Gram-positive bacteria, suggesting the target compound’s ether-rich structure may also exhibit similar properties .
Biological Activity
The compound {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 302.82 g/mol
Physical Properties:
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in water and organic solvents
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The following table summarizes key findings related to its biological activity:
-
Anticancer Mechanism:
- The compound has shown potential in inducing apoptosis in various cancer cell lines, possibly through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a role in cancer therapy, particularly for malignancies resistant to conventional treatments.
-
Antimicrobial Mechanism:
- Its antimicrobial activity appears to stem from disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This has been corroborated by studies demonstrating significant inhibitory concentrations against several bacterial strains.
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Neuroprotective Mechanism:
- Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress markers and enhancing cellular resilience against neurotoxic agents.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 3: Neuroprotection
A recent investigation assessed the neuroprotective properties of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The treatment significantly reduced cell death and maintained mitochondrial integrity, highlighting its therapeutic potential for neurodegenerative diseases.
Q & A
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : Systematically modify substituents:
- Methoxyethoxy Chain : Vary length (e.g., ethoxy vs. propoxy) to assess hydrophilicity.
- Amine Group : Replace with bulkier tert-butyl or acetylated analogs to probe steric effects.
- Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
